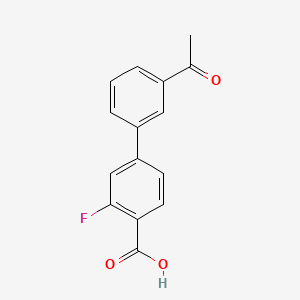

4-(3-Acetylphenyl)-2-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3-Acetylphenyl)-2-fluorobenzoic acid is an organic compound that features both an acetyl group and a fluorine atom attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Acetylphenyl)-2-fluorobenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another approach involves the direct fluorination of a suitable precursor, followed by acetylation to introduce the acetyl group .

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. The Suzuki-Miyaura coupling reaction is particularly favored in industrial settings due to its efficiency and functional group tolerance .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Acetylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxylic acid.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: 4-(3-Carboxyphenyl)-2-fluorobenzoic acid.

Reduction: 4-(3-Hydroxyphenyl)-2-fluorobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4-(3-Acetylphenyl)-2-fluorobenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 4-(3-Acetylphenyl)-2-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the acetyl group may facilitate interactions with specific proteins or enzymes .

Comparación Con Compuestos Similares

Similar Compounds

3-Acetylphenylboronic acid: Shares the acetylphenyl moiety but lacks the fluorine atom and carboxylic acid group.

4-Fluorobenzoic acid: Contains the fluorine atom and carboxylic acid group but lacks the acetylphenyl moiety.

Uniqueness

4-(3-Acetylphenyl)-2-fluorobenzoic acid is unique due to the combination of the acetyl group, fluorine atom, and benzoic acid core

Actividad Biológica

4-(3-Acetylphenyl)-2-fluorobenzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and an acetylphenyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C15H11FO3

- Molecular Weight : 272.25 g/mol

- IUPAC Name : 5-(3-Acetylphenyl)-2-fluorobenzoic acid

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. The compound's effectiveness against various bacterial strains has been evaluated using minimum inhibitory concentration (MIC) assays.

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| MA-1156 | Staphylococcus aureus | 16 | |

| MA-1115 | Staphylococcus aureus | 16 | |

| MA-1114 | Staphylococcus aureus | 15.5 |

The results indicate that fluoroaryl derivatives exhibit significant antibacterial activity, particularly against Staphylococcus aureus, with no observed resistance developing over a seven-day period.

Enzyme Inhibition

The compound's potential as a cholinesterase inhibitor has been explored, particularly in relation to Alzheimer's disease. In a study assessing new derivatives of 4-fluorobenzoic acid, several compounds demonstrated competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

| Compound | Enzyme Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| 4d | Acetylcholinesterase | Similar to tacrine | |

| 4a | Butyrylcholinesterase | Similar to tacrine |

The findings suggest that modifications in the molecular structure can enhance the selectivity and potency of these compounds as enzyme inhibitors.

Case Study: Antimicrobial Efficacy

A study conducted on fluoroarylbichalcophene derivatives revealed that compounds similar to this compound exhibited strong antimicrobial activity against Staphylococcus aureus. The research utilized disc diffusion methods alongside bioelectrochemical measurements to evaluate the response of bacterial biofilms to these compounds.

Case Study: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of various benzoic acid derivatives highlighted that fluorination significantly enhances antibacterial activity. The introduction of electron-withdrawing groups like fluorine was shown to increase the potency against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli .

Propiedades

IUPAC Name |

4-(3-acetylphenyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)12-5-6-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBDGEURLSWFJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689743 |

Source

|

| Record name | 3'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261906-36-8 |

Source

|

| Record name | 3'-Acetyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.